molecular formula C8H14BrNO B1266729 2-bromo-N-cyclohexylacetamide CAS No. 63177-66-2

2-bromo-N-cyclohexylacetamide

Cat. No. B1266729
Key on ui cas rn: 63177-66-2
M. Wt: 220.11 g/mol
InChI Key: VQKRFCPNGGNHNN-UHFFFAOYSA-N
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Patent
US07528134B2

Procedure details

To a solution of bromoacetyl chloride (5.50 mL, 66.9 mmol) in tetrahydrofuran (120 mL) at 0° C. was added a mixture of 4-dimethylaminepyridine (2.80 g, 22.9 mmol) and cyclohexylamine (5.00 mL, 43.7 mmol) in tetrahydrofuran (60 mL). The mixture was warmed to room temperature and stirred an additional 18 hours. The reaction was quenched with water and extracted with dichloromethane. The organic phase was dried (sodium sulfate), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (elution with 10% ethyl acetate:hexanes) to provide of the title compound (25% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 1.18 (m, 5H), 1.64 (m, 5H), 3.52 (m, 1H), 3.99 (s, 2H), 8.04 (br d, 1H, J=7.1 Hz); MS (DCI/NH3) m/e 237/239 (M+NH4)+.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Cl)=[O:4].[CH:6]1([NH2:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>O1CCCC1.CN(C1C=CN=CC=1)C>[Br:1][CH2:2][C:3]([NH:12][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:4]

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
BrCC(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
2.8 g
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred an additional 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (elution with 10% ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrCC(=O)NC1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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